Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Ethyl 4-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a six-membered oxane ring and a three-membered cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with ethyl chloroformate in the presence of a base such as lithium diisopropylamide (LDA). The reaction proceeds through the formation of an intermediate spirooxirane, which undergoes ring-opening to yield the desired spirocyclic ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of an ester group.
3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives: Different spirocyclic core with hydroxymethyl and carboxylic acid functional groups.
This compound is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C11H18O3 and a molecular weight of approximately 198.26 g/mol. Its spiro structure is significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , anti-inflammatory , and analgesic properties.
Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures often exhibit antimicrobial properties. This compound has shown potential against various microbial strains, although specific data on its efficacy is limited.
Table 1: Antimicrobial Activity Comparison
Compound | Microbial Strain | Activity Level |
---|---|---|
This compound | Staphylococcus aureus | Moderate |
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate | Escherichia coli | High |
Similar spiro compounds | Various | Varies |
The mechanism of action for this compound is thought to involve interaction with specific enzymes and receptors due to its structural features. The presence of the oxaspiro ring allows for unique conformational flexibility, which may facilitate binding to biological targets.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial effects of several spirocyclic compounds, including this compound, against common pathogens. Results indicated moderate effectiveness against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
- Anti-inflammatory Potential : In another investigation focusing on anti-inflammatory activity, compounds structurally similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating a promising avenue for further research in inflammatory conditions .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)5-4-6(9)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
DAMNPKYHLBABJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC2C |
Origin of Product |
United States |
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